Ganciclovir triphosphate

Übersicht

Beschreibung

Ganciclovir is an antiviral drug used to treat or prevent AIDS-related cytomegalovirus infections . It is an oxopurine that is guanine substituted by a [(1,3-dihydroxypropan-2-yl)oxy]methyl group at position 9 . It is an antiviral prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of cytomegalovirus retinitis (CMV retinitis) in adults who are immunocompromised, including individuals with AIDS .

Synthesis Analysis

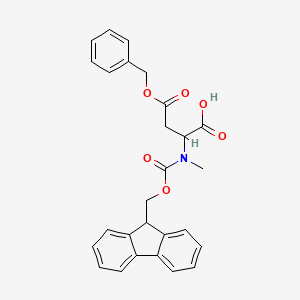

Ganciclovir is metabolized to the triphosphate form by primarily three cellular enzymes: (1) a deoxyguanosine kinase induced by CMV-infected cells; (2) guanylate kinase; and (3) phosphoglycerate kinase . A method is described for the preparation of ganciclovir triphosphate (GCV-TP) using murine colon cancer cells (MC38) transduced with the herpes simplex virus-thymidine kinase (MC38/HSV-tk). Murine cells transduced with viral-tk contain required viral and host enzymes needed for complete cellular synthesis of this potent antiviral metabolite .

Molecular Structure Analysis

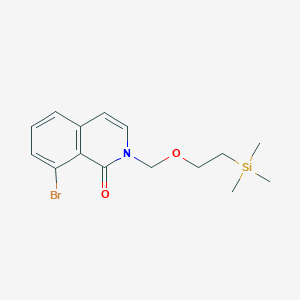

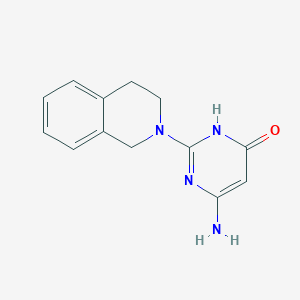

The molecular formula of Ganciclovir is C9H13N5O4 . The crystal and molecular structures of two hydrated forms, the hydrochloride salt, and two pro-drug derivatives (i.e., the tri- N2,O,O -acetyl and di- O -acetyl) have been successfully unveiled from powder X-ray diffraction (PXRD) or single-crystal X-ray diffraction studies .

Chemical Reactions Analysis

Ganciclovir is a prodrug that is structurally similar to acyclovir. It inhibits virus replication by its incorporation into viral DNA. This incorporation inhibits dATP and leads to defective DNA, ceasing or retarding the viral machinery required to spread the virus to other cells .

Physical And Chemical Properties Analysis

The molecular weight of Ganciclovir is 255.23 g/mol . The molecular weight of Ganciclovir triphosphate is 495.17 g/mol . The molecular formula of Ganciclovir triphosphate is C9H16N5O13P3 .

Wissenschaftliche Forschungsanwendungen

Treatment of Cytomegalovirus (CMV) Infections

Ganciclovir triphosphate is a critical antiviral agent used in the treatment of CMV infections, particularly in immunocompromised patients . It is especially effective in individuals who have undergone organ transplants or who are HIV positive. The compound works by competitively inhibiting viral DNA synthesis, which is catalyzed by the viral DNA polymerase UL54, leading to a slower viral DNA chain elongation .

Antiviral Therapy Optimization

In clinical pharmacology, Ganciclovir triphosphate plays a role in optimizing antiviral therapy for HSV and CMV treatment. By monitoring the drug concentration, healthcare providers can adjust dosages to achieve the desired therapeutic effect while minimizing toxicity .

Resistance Management

Research has indicated that mutations in the UL97 viral kinase, which phosphorylates Ganciclovir to its monophosphate form, can lead to drug resistance. Understanding the role of Ganciclovir triphosphate in this process is crucial for developing strategies to overcome resistance in viral infections .

Pharmacokinetic and Pharmacodynamic Studies

Ganciclovir triphosphate is used in pharmacokinetic (PK) and pharmacodynamic (PD) studies to understand the drug’s behavior within the body and its interaction with the virus at a cellular level. This helps in determining the appropriate dosing regimens for patients .

Development of New Antiviral Agents

The mechanism of action of Ganciclovir triphosphate serves as a model for the development of new antiviral agents. By studying how it inhibits viral replication, researchers can design new drugs that target similar pathways with potentially fewer side effects or increased efficacy .

Broad-Spectrum Antiviral Effects

Ganciclovir triphosphate has been noted for its broad-spectrum antiviral effects. After entering the host cell, it is phosphorylated and blocks the growth of host cells under the induction of sensitive viruses, playing a significant role in antiviral treatment strategies .

Wirkmechanismus

Target of Action

Ganciclovir triphosphate primarily targets the DNA polymerase of the Herpesvirus family, including cytomegalovirus . The compound’s action is highly selective, focusing on viral DNA polymerases more than cellular DNA polymerases .

Mode of Action

Ganciclovir triphosphate acts as a competitive inhibitor of deoxyguanosine triphosphate incorporation into deoxyribonucleic acid (DNA) . It is incorporated into the DNA strand, replacing many of the adenosine bases . This results in the prevention of DNA synthesis, as phosphodiester bridges can no longer be built, destabilizing the strand .

Biochemical Pathways

The first phosphorylation step of ganciclovir is carried out by cytomegalovirus kinase UL97, helping to accumulate ganciclovir triphosphate specifically in cytomegalovirus-infected cells . Subsequent phosphorylation steps can be performed by cellular guanylate kinase and phosphoglycerate kinase .

Pharmacokinetics

Studies examining the pharmacokinetics of ganciclovir and valganciclovir indicate a high degree of pharmacokinetic variability in the allogeneic haematopoietic stem cell transplant population .

Result of Action

The primary result of ganciclovir triphosphate’s action is the inhibition of the replication of viral DNA . This inhibition includes a selective and potent inhibition of the viral DNA polymerase . The compound’s action results in the prevention of DNA synthesis, leading to the destabilization of the DNA strand .

Action Environment

The action of ganciclovir triphosphate can be influenced by environmental factors. For instance, mutations producing an inability to phosphorylate ganciclovir are the most common mechanism of resistance . Furthermore, the effectiveness of ganciclovir triphosphate can be affected by the metabolic processes in the target organ or tissue .

Safety and Hazards

Ganciclovir is listed as a hazardous drug by the United States, National Institute for Occupational Safety and Health Hazardous Drug (NIOSH) . It is recommended that particular safe handling and administration guidelines should be followed. It is recommended that the following PPE be worn when administering ganciclovir . Granulocytopenia (neutropenia), anemia, thrombocytopenia and pancytopenia have been observed in patients treated with ganciclovir .

Eigenschaften

IUPAC Name |

[[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N5O13P3/c10-9-12-7-6(8(16)13-9)11-3-14(7)4-24-5(1-15)2-25-29(20,21)27-30(22,23)26-28(17,18)19/h3,5,15H,1-2,4H2,(H,20,21)(H,22,23)(H2,17,18,19)(H3,10,12,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBABDJMYPMAQEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1COC(CO)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N5O13P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ganciclovir triphosphate | |

CAS RN |

86761-38-8 | |

| Record name | Ganciclovir triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086761388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GANCICLOVIR TRIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SH4I1J2ZM2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of Ganciclovir triphosphate and what are its downstream effects?

A1: Ganciclovir triphosphate (GCV-TP) is the active metabolite of Ganciclovir, a nucleoside analog primarily used against cytomegalovirus (CMV) infections. GCV-TP exerts its antiviral activity by acting as a competitive inhibitor of viral DNA polymerase. [] Specifically, it competes with deoxyguanosine triphosphate (dGTP) for incorporation into the growing viral DNA chain. [, ] Once incorporated, GCV-TP acts as a non-obligate chain terminator, meaning it can allow for the addition of a few more nucleotides before halting further DNA synthesis. [, , ] This ultimately leads to the inhibition of viral DNA replication and subsequent cell death. [, , ]

Q2: How is the structure of Ganciclovir triphosphate characterized?

A2: While the provided abstracts don't delve into detailed spectroscopic data, we can infer some structural information. As a triphosphate, Ganciclovir triphosphate consists of the Ganciclovir nucleoside analog attached to three phosphate groups. Its molecular formula is C12H18N5O8P3, and its molecular weight is 443.2 g/mol. [] Detailed spectroscopic characterization might involve techniques like nuclear magnetic resonance (NMR) and mass spectrometry. []

Q3: How does Ganciclovir triphosphate interact with human DNA polymerases?

A3: Interestingly, while GCV-TP primarily targets viral DNA polymerases, studies show it can also interact with human DNA polymerases, albeit with lower affinity. [, ] This interaction also involves competitive inhibition with dGTP, although the inhibition constant for human polymerase alpha is significantly higher than for the viral polymerase. [] This difference in affinity likely contributes to the antiviral selectivity of GCV-TP. []

Q4: What are the implications of Ganciclovir triphosphate accumulation in bystander cells?

A5: Studies have shown that GCV-TP can be transferred from HSV-TK-expressing cells to neighboring bystander cells lacking the viral kinase. [] This transfer is facilitated by gap junctions and leads to significant GCV-TP accumulation in bystander cells, ultimately inducing cytotoxicity. [, ] The extent of bystander cell killing depends on factors like the ratio of HSV-TK-expressing to bystander cells and the GCV concentration. [] This "bystander effect" can be advantageous in cancer therapy, enhancing the overall antitumor efficacy of GCV-based treatments. [, ]

Q5: How is Ganciclovir triphosphate prepared and isolated for research purposes?

A6: A common method for producing GCV-TP involves using murine cells transduced with the HSV-TK gene. [] These cells are exposed to Ganciclovir, which they then metabolize into GCV-TP. [] The optimal intracellular GCV-TP yield is achieved after exposing these cells to a specific Ganciclovir concentration for a defined period. [] The isolation process involves methanolic extraction followed by anion-exchange chromatography to purify the GCV-TP. [] Mass spectrometry and enzymatic degradation are then used to confirm the structure of the purified product. []

Q6: How is the biological activity of synthesized Ganciclovir triphosphate confirmed?

A7: The biological activity of purified GCV-TP is often confirmed through competitive inhibition experiments using purified human DNA polymerase alpha and HSV DNA polymerase. [] These experiments demonstrate GCV-TP’s preferential inhibition of the viral polymerase, aligning with its known antiviral properties. []

Q7: How does resistance to Ganciclovir emerge, and what is the role of viral DNA polymerase mutations?

A9: Resistance to Ganciclovir is a significant clinical concern, often arising from mutations in the viral DNA polymerase, specifically within the UL97 gene encoding the viral kinase responsible for Ganciclovir phosphorylation. [, , ] These mutations can either reduce the binding affinity of GCV-TP to the viral polymerase or enhance the enzyme's ability to excise incorporated GCV, ultimately diminishing its efficacy. [] One specific mutation, A987G, located in the conserved motif V of the HCMV DNA polymerase, doesn't affect GCV-TP incorporation but increases the rate of extension for GCV-containing DNA primers, effectively overcoming chain termination. []

Q8: How do genetically engineered human neural stem cells offer a novel therapeutic approach for spinal cord gliomas?

A10: In a preclinical study, researchers engineered human neural stem cells to express both cytosine deaminase (CD) and HSV-TK genes. [] These engineered cells, when injected into a rat model of intramedullary spinal cord glioma (ISCG), exhibited a significant therapeutic effect. [] The expressed CD converts 5-fluorocytosine (5-FC) into the cytotoxic 5-fluorouracil, while HSV-TK converts Ganciclovir into GCV-TP, leading to a combined antitumor effect. [] This approach, involving dual gene-engineered human neural stem cells, showed promise in prolonging survival and improving autonomic function in the rat ISCG model, highlighting its potential for clinical translation. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester](/img/structure/B1450753.png)

![1-[(1-Pyrimidin-2-ylpiperidin-3-yl)carbonyl]azepane](/img/structure/B1450758.png)